desotamide

Description

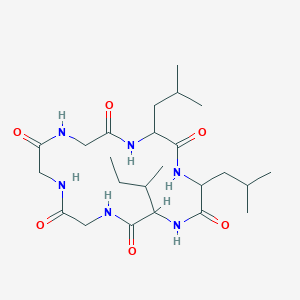

Structure

3D Structure

Properties

IUPAC Name |

3-butan-2-yl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N6O6/c1-7-15(6)21-24(36)27-11-19(32)25-10-18(31)26-12-20(33)28-16(8-13(2)3)22(34)29-17(9-14(4)5)23(35)30-21/h13-17,21H,7-12H2,1-6H3,(H,25,32)(H,26,31)(H,27,36)(H,28,33)(H,29,34)(H,30,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIXCNNWWSSJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Uncovering the Unknown Targets and Mechanism of Action of Desotamide

Abstract

Desotamide, a cyclic hexapeptide produced by Streptomyces species, exhibits promising antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant strains.[1][2][3][4] Despite its potential as a novel antibiotic lead, its molecular target(s) and mechanism of action remain elusive.[1][5][6] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and identify the unknown cellular targets of this compound. By integrating cutting-edge biochemical, genetic, and computational approaches, this document outlines a logical, multi-pronged strategy to elucidate the molecular basis of this compound's antibacterial activity, a critical step in its development as a therapeutic agent.

Introduction: The Enigma of this compound

This compound belongs to a growing family of non-ribosomal peptide antibiotics.[5][7] First isolated from Streptomyces sp., it has demonstrated notable efficacy against clinically relevant bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and methicillin-resistant Staphylococcus epidermidis (MRSE).[2][3][4] The cyclic nature of its peptide structure likely contributes to its stability and bioactivity.[8] However, the absence of a known target severely hampers efforts to optimize its therapeutic potential and anticipate potential resistance mechanisms. This guide proposes a systematic, multi-faceted approach to deconvolve the molecular targets of this compound and illuminate its mechanism of action.

Table 1: Known Properties of this compound

| Property | Description |

| Origin | Produced by Streptomyces species, including Streptomyces scopuliridis.[1][9] |

| Chemical Class | Cyclic hexapeptide, non-ribosomal peptide.[2][7] |

| Bioactivity | Antibacterial against Gram-positive bacteria.[1][2][3][4] |

| Known Analogs | Desotamides A-G and related wollamides have been identified.[1][5] |

| Mechanism of Action | Currently unknown.[1][5][6] |

| Cellular Target(s) | Currently unknown.[1][5] |

A Multi-Pronged Strategy for Target Deconvolution

To robustly identify the molecular target(s) of this compound, a combination of orthogonal approaches is recommended. This ensures that findings from one method can be validated and complemented by others, providing a higher degree of confidence in the identified targets.[5] Our proposed strategy is built on three pillars: biochemical approaches, genetic and genomic methods, and computational prediction.

Figure 1: A multi-pronged strategy for this compound target deconvolution.

Biochemical Approaches: Fishing for the Target

Biochemical methods aim to directly identify the molecular partners of this compound from the bacterial proteome. These techniques rely on the physical interaction between the drug and its target.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This classical and powerful technique involves immobilizing a modified version of this compound to a solid support to "fish" for its binding partners in a cellular lysate.[10][11][12]

The success of this method hinges on the design of a bioactive this compound analog containing a linker for immobilization that does not disrupt its interaction with the target. A strategically placed linker is crucial for maintaining the compound's native binding conformation.

-

Probe Synthesis:

-

Synthesize a this compound analog with a linker arm (e.g., a polyethylene glycol or alkyl chain) terminating in a reactive group (e.g., an amine or carboxylic acid). The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for antibacterial activity.

-

Couple the linker-modified this compound to an activated chromatography resin (e.g., NHS-activated sepharose).

-

-

Preparation of Bacterial Lysate:

-

Culture a this compound-sensitive Gram-positive bacterium (e.g., S. aureus) to mid-log phase.

-

Harvest the cells and prepare a native cell lysate by mechanical disruption (e.g., sonication or French press) in a suitable buffer containing protease inhibitors.

-

-

Affinity Chromatography:

-

Incubate the bacterial lysate with the this compound-functionalized resin.

-

Wash the resin extensively with buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins by changing the buffer conditions (e.g., altering pH or ionic strength) or by competing with an excess of free this compound.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).

-

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the functional state of enzymes in complex proteomes.[1][2][9][13] If this compound acts by covalently modifying its target, an ABPP approach would be highly effective.

This method utilizes a probe that mimics the bioactive compound but also contains a reporter tag (e.g., biotin or a fluorophore). The probe covalently binds to the active site of the target protein, allowing for its selective enrichment and identification.

-

Probe Design and Synthesis:

-

Synthesize a this compound-based probe containing a reactive "warhead" that can form a covalent bond with nucleophilic residues in an enzyme active site, and a reporter tag for detection and enrichment.

-

-

Competitive Profiling:

-

Treat bacterial lysates with varying concentrations of this compound.

-

Add the this compound-based probe to the lysates. The probe will label enzymes that are not already inhibited by this compound.

-

Proteins whose labeling is blocked by pre-incubation with this compound are candidate targets.

-

-

Target Identification:

-

If a biotin tag is used, enrich the probe-labeled proteins using streptavidin beads.

-

Identify the enriched proteins by mass spectrometry.

-

Genetic and Genomic Methods: Interrogating the Genome for Clues

Genetic approaches provide an unbiased way to identify genes that are involved in the mechanism of action of a drug.

Generation and Whole-Genome Sequencing of Resistant Mutants

Isolating and characterizing mutants that are resistant to this compound can directly point to the drug's target or resistance mechanisms.[14][15][16]

Mutations that confer resistance often occur in the gene encoding the drug's direct target, in genes involved in the drug's transport, or in genes that can otherwise compensate for the drug's inhibitory effect. Whole-genome sequencing provides a comprehensive view of all genetic changes in the resistant strains.[17][18]

-

Isolation of Resistant Mutants:

-

Culture a this compound-sensitive bacterial strain in the presence of sub-inhibitory concentrations of this compound.

-

Gradually increase the concentration of this compound in the culture medium to select for resistant mutants.

-

Isolate single colonies that can grow at high concentrations of this compound.

-

-

Whole-Genome Sequencing (WGS):

-

Extract genomic DNA from the resistant mutants and the parental wild-type strain.

-

Perform WGS on all samples using a high-throughput sequencing platform.[18]

-

-

Bioinformatic Analysis:

-

Align the sequencing reads from the resistant mutants to the wild-type reference genome.

-

Identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant strains.

-

Annotate the mutated genes and prioritize candidates that are likely to be involved in the drug's mechanism of action (e.g., enzymes, transporters, regulatory proteins).

-

Figure 3: Workflow for identifying targets through the generation and sequencing of resistant mutants.

Computational Approaches: In Silico Target Prediction

Target Prediction based on Chemical Similarity and Machine Learning

By comparing the chemical structure of this compound to databases of compounds with known targets, it is possible to predict potential targets.[22][23][24]

The principle of "similar properties for similar structures" suggests that this compound may interact with targets similar to those of structurally related compounds. Machine learning models trained on large datasets of drug-target interactions can also predict novel interactions.[23]

-

Database Searching:

-

Use the chemical structure of this compound to search public and commercial databases (e.g., ChEMBL, PubChem, BindingDB) for structurally similar molecules with annotated biological targets.

-

-

Machine Learning-Based Prediction:

-

Utilize predictive models that take chemical descriptors of this compound as input to predict its probability of interacting with a panel of known protein targets.

-

-

Prioritization of Predictions:

-

Rank the predicted targets based on the prediction confidence scores and their biological relevance in bacteria.

-

Target Validation: From Hypothesis to Confirmation

Once a list of candidate targets is generated from the above approaches, it is crucial to validate these findings through targeted experiments.

Table 2: Methods for Target Validation

| Method | Description |

| In vitro Binding Assays | Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to quantify the binding affinity between purified candidate proteins and this compound. |

| Enzyme Inhibition Assays | If the candidate target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory effect. |

| Genetic Validation | The gene encoding the candidate target can be knocked down or overexpressed in the sensitive bacterial strain. A knockdown should confer resistance to this compound, while overexpression may increase sensitivity. |

| Cellular Thermal Shift Assay (CETSA) | This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding. |

Conclusion

The elucidation of this compound's unknown targets is a challenging but critical endeavor for its future as a potential therapeutic. The integrated, multi-disciplinary approach outlined in this guide provides a robust framework for systematically dissecting its mechanism of action. By combining the strengths of biochemical, genetic, and computational methodologies, researchers can generate and validate target hypotheses with a high degree of scientific rigor. The successful identification of this compound's molecular target(s) will not only accelerate its development but also provide new insights into bacterial physiology and novel avenues for antibiotic discovery.

References

-

National Institutes of Health.

-

MDPI.

-

PubMed.

-

National Institutes of Health.

-

National Institutes of Health.

-

PubMed Central.

-

MDPI.

-

PubMed.

-

BioPharma Reporter.

-

Cayman Chemical.

-

National Institutes of Health.

-

Pharma Focus Asia.

-

Frontiers.

-

Creative Biolabs.

-

BrJAC.

-

PubMed.

-

National Institutes of Health.

-

Tesis Doctorals en Xarxa.

-

ACS Publications.

-

National Institutes of Health.

-

Frontiers.

-

ResearchGate.

-

Nature.

-

Technology Networks.

-

National Institutes of Health.

-

MDPI.

-

Oxford Academic.

-

Creative Biolabs.

-

Chromatography Online.

-

National Institutes of Health.

-

YouTube.

-

ASM Journals.

-

ACS Omega.

-

MDPI.

-

ACS Publications.

Sources

- 1. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 2. Activity-based protein profiling in drug/pesticide discovery: Recent advances in target identification of antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. innovationnewsnetwork.com [innovationnewsnetwork.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]

- 7. Natural and Man-Made Cyclic Peptide-Based Antibiotics [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 13. researchgate.net [researchgate.net]

- 14. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Whole-Genome Sequencing-Based Antimicrobial Resistance Characterization and Phylogenomic Investigation of 19 Multidrug-Resistant and Extended-Spectrum Beta-Lactamase-Positive Escherichia coli Strains Collected From Hospital Patients in Benin in 2019 [frontiersin.org]

- 16. Genome-Based Prediction of Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Can AI identify new drug targets that were previously missed by traditional methods? [synapse.patsnap.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Emerging Computational Approaches for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. journals.asm.org [journals.asm.org]

Biosynthetic Gene Cluster of Desotamide and Analogs: A Technical Guide

The Biosynthetic Gene Cluster of Desotamide and Analogs is a technical guide designed for researchers in natural product discovery, synthetic biology, and medicinal chemistry. This document synthesizes genomic data, enzymatic mechanisms, and experimental protocols to provide a comprehensive reference on the dsa gene cluster.

Executive Summary

Desotamides are a family of cyclohexapeptide antibiotics produced by the deep-sea actinomycete Streptomyces scopuliridis SCSIO ZJ46.[1][2] They are characterized by the presence of non-proteinogenic amino acids, specifically N-formyl-L-kynurenine (NFK) or L-kynurenine (Kyn) , and a unique "standalone" cyclization mechanism.

Unlike typical Non-Ribosomal Peptide Synthetase (NRPS) systems that rely on an integrated Thioesterase (TE) domain for macrocyclization, the this compound pathway employs a trans-acting cyclase (dsaJ) belonging to the

Genomic Architecture of the dsa Cluster

The dsa biosynthetic gene cluster (BGC) spans approximately 39 kb and contains 17 open reading frames (ORFs) . It is organized into functional modules responsible for regulation, transport, peptide assembly, and termination.

Gene Function Table

The following table details the verified functions of key genes within the cluster.

| Gene | Homolog (Wol Cluster) | Size (aa) | Putative Function | Mechanism / Role |

| dsaA | wolR | 234 | Transcriptional Regulator | Winged helix-turn-helix (wHTH) protein; positive regulator. |

| dsaB | - | 345 | Phosphate Synthase | Precursor metabolism; likely involved in supply of non-proteinogenic residues. |

| dsaD | wolD | ~500 | NRPS Module | Initiation module; activates first amino acid. |

| dsaE | wolE | ~1200 | NRPS Module | Elongation module. |

| dsaF | wolF | ~1200 | NRPS Module | Elongation module. |

| dsaG | wolG1 | 298 | NRPS / Condensation | Final condensation steps in the assembly line. |

| dsaJ | wolG2 (analog) | 288 | Standalone Cyclase | Critical: PBP-type hydrolase/cyclase ( |

| dsaK | wolK | 567 | ABC Transporter | ATP-binding cassette transporter for export/resistance. |

| dsaL | wolL | 543 | ABC Transporter | Transmembrane permease. |

| dsaM | wolM | 450 | Sensor Kinase | Part of two-component system (TCS); senses environmental signals. |

| dsaN | wolN | 220 | Response Regulator | Part of TCS; activates transcription of biosynthetic genes. |

Critical Insight (Precursor Supply): Unlike many NRPS clusters that encode their own tailoring enzymes, the dsa cluster lacks genes encoding tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). The N-formyl-kynurenine (NFK) and Kynurenine (Kyn) residues found in desotamides A, C, and D are derived from the host's primary metabolite pool (cytosolic tryptophan degradation), not from a cluster-specific enzyme.

Biosynthetic Pathway & Enzymology

The NRPS Assembly Line

The this compound scaffold is assembled by a multi-modular NRPS system. The sequence of incorporation is strictly governed by the specificity-conferring adenylation (A) domains.

-

Initiation: The first module activates L-allo-Isoleucine (or L-Valine for analogs).

-

Elongation: Subsequent modules incorporate L-Asparagine , Glycine , L-Tryptophan (or NFK/Kyn), L-Leucine , and D-Leucine .

-

Epimerization: Specific domains convert L-Leu to D-Leu during chain extension.

The dsaJ Cyclization Mechanism

The termination step is the most scientifically significant aspect of this pathway.

-

Canonical NRPS: The C-terminal TE domain catalyzes hydrolysis or cyclization in cis.

-

This compound NRPS: The peptide chain is released (likely as a linear thioester or free acid) and then captured by DsaJ .

-

Mechanism: DsaJ contains a Ser-Lys catalytic dyad typical of

-lactamases. It activates the C-terminal carboxylate and facilitates nucleophilic attack by the N-terminal amine, forming the peptide bond that closes the ring.

Pathway Visualization

The following diagram illustrates the flow from gene expression to the final cyclized product.

Structural Diversity & Analogs

The dsa cluster allows for significant structural diversity, driven by both precursor flexibility and genetic engineering.

Natural Analogs

-

This compound A: Contains N-formyl-L-kynurenine at position 1.[3] High antibacterial activity.[4]

-

This compound B: Contains L-Tryptophan at position 1.

-

This compound G: Produced via heterologous expression in S. coelicolor.[4]

-

Wollamides: Related hexapeptides produced by a bifurcated pathway. The wol cluster contains two terminal condensation enzymes:

-

WolG1

Produces Desotamides. -

WolG2

Produces Wollamides.

-

Synthetic Optimization (SAR)

Recent studies have synthesized analogs to improve potency against MRSA.

-

Position 2 Modification: Replacing L-allo-Ile with L-Ile or L-Leu .

-

Position 6 Modification: Replacing Glycine with basic amino acids (D-Lys , D-Arg ).

-

Result: Analogs A4 and A6 showed 2-4 fold increased potency against MRSA compared to this compound A.

-

Experimental Protocols

Heterologous Expression Strategy

To characterize the cluster or produce analogs, heterologous expression in a clean host is the gold standard.

Protocol: Expression of dsa Cluster in S. coelicolor M1152

-

Library Construction:

-

Construct a BAC (Bacterial Artificial Chromosome) library from S. scopuliridis SCSIO ZJ46 genomic DNA.

-

Screen library using PCR primers targeting dsaJ and dsaG.

-

-

Conjugation:

-

Donor: E. coli ET12567/pUZ8002 (methylation-deficient, contains transfer machinery).

-

Recipient: Streptomyces coelicolor M1152 (engineered host with reduced native secondary metabolites).

-

Method: Intergeneric conjugation on MS agar (20 mM MgCl

).

-

-

Fermentation & Extraction:

-

Inoculate exconjugants into DNPM medium (40g dextrin, 7.5g soytone, 5g yeast extract, 21g MOPS per liter, pH 7.0).

-

Incubate at 30°C for 5-7 days.

-

Extract whole broth with Ethyl Acetate (EtOAc) (1:1 v/v).

-

Evaporate solvent to dryness.

-

-

Analysis:

-

Redissolve in Methanol.

-

Analyze via HPLC-MS (C18 column, Gradient: 10-100% ACN in H

O + 0.1% Formic Acid). -

Target Mass: Look for m/z ~697 (this compound B) and ~727 (this compound A).

-

Workflow Visualization

References

-

Li, S., et al. (2015). "Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides and Production of a New Analogue in a Heterologous Host." Journal of Natural Products, 78(4). Link

-

Ding, W., et al. (2020). "The roles of genes associated with regulation, transportation, and macrocyclization in this compound biosynthesis in Streptomyces scopuliridis SCSIO ZJ46." Applied Microbiology and Biotechnology. Link

-

Fazal, A., et al. (2020).[5] "The this compound Family of Antibiotics."[3][5][6] Antibiotics, 9(8), 452.[5] Link

-

Booth, T.J., et al. (2022). "The genetic basis for bifurcated biosynthesis of this compound and wollamide by Streptomyces sp. MST-110588." Chemical Science. Link

-

Song, Y., et al. (2021). "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity." Journal of Medicinal Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Species: Streptomyces scopuliridis [lpsn.dsmz.de]

- 5. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Non-ribosomal peptide synthetase (NRPS) desotamide pathway

This guide provides an in-depth technical analysis of the Desotamide Biosynthetic Pathway , focusing on the non-ribosomal peptide synthetase (NRPS) machinery encoded by the dsa gene cluster in Streptomyces scopuliridis SCSIO ZJ46.

Subject: Biosynthetic Logic, Enzymology, and Experimental Characterization of this compound A & B Organism: Streptomyces scopuliridis SCSIO ZJ46 Target Audience: Synthetic Biologists, Natural Product Chemists, and Drug Discovery Scientists.

Executive Summary: The this compound Scaffold

Desotamides (A, B, G) are cyclic hexapeptides belonging to a growing family of "SurE-like" cyclase-dependent antibiotics. Unlike canonical NRPS pathways that rely on a Thioesterase (TE) domain for chain release, the this compound pathway utilizes a discrete, standalone cyclase (DsaJ) to catalyze head-to-tail macrocyclization.

Therapeutic Relevance:

-

Activity: Potent activity against Gram-positive pathogens, including MRSA and Streptococcus pneumoniae.[1][2]

-

Mechanism: While the precise cellular target remains under investigation, the scaffold exhibits high selectivity for bacterial membranes over mammalian cells (low cytotoxicity).[3]

-

Structural Core (this compound A): cyclo(L-Asn - L-allo-Ile - D-Leu - L-Leu - L-Trp - Gly)

The dsa Biosynthetic Gene Cluster (BGC)

The dsa cluster spans approximately 39 kb and contains 17 open reading frames (ORFs). It deviates from standard NRPS logic by decoupling the termination step from the final synthetase module.

Cluster Architecture

The cluster is organized into regulatory, biosynthetic, and transport modules.

| Gene(s) | Putative Function | Mechanism/Role |

| dsaA | Transcriptional Regulator | Winged helix-turn-helix (wHTH) protein; essential for pathway activation. |

| dsaG, dsaH, dsaI | NRPS Core Enzymes | Multi-modular megasynthetases responsible for peptide elongation. |

| dsaJ | Standalone Cyclase | Critical Component: A Penicillin Binding Protein (PBP)-like enzyme (SurE family) that catalyzes chain release and cyclization. |

| dsaK, dsaL | ABC Transporter | ATP-binding cassette transporter system for export and self-resistance. |

| dsaM, dsaN | Two-Component System | Sensor kinase and response regulator involved in global regulation. |

Visualization: The dsa Gene Cluster

The following diagram illustrates the logical arrangement of the dsa operon.

Figure 1: Functional organization of the dsa biosynthetic gene cluster in S. scopuliridis.

Enzymatic Logic: The NRPS Assembly Line

The biosynthesis of this compound A follows a hexapeptide logic. The assembly line is split across three NRPS proteins (dsaG, dsaH, dsaI) and terminated by dsaJ.

Module-to-Monomer Mapping

The precise distribution of modules across DsaG, H, and I incorporates specific tailoring domains for epimerization (E-domains) to generate D-amino acids.

-

Initiation (Module 1): Activates L-Asn .

-

Elongation (Module 2): Incorporates L-allo-Ile (this compound A) or L-Val (this compound B).

-

Note: The L-allo-Ile moiety is likely derived from L-Ile via a specific transaminase/isomerase pair, or recruited directly if available.[4]

-

-

Elongation (Module 3): Incorporates L-Leu → Epimerized to D-Leu .

-

Elongation (Module 4): Incorporates L-Leu .

-

Elongation (Module 5): Incorporates L-Trp .

-

Termination (Module 6): Incorporates Gly .

-

Crucial Deviation: This module lacks a canonical Thioesterase (TE) domain. The peptidyl chain remains tethered to the Peptidyl Carrier Protein (PCP) until recruited by DsaJ.

-

The DsaJ Cyclization Mechanism

DsaJ is a member of the SurE-like cyclase family. It functions as a trans-acting enzyme.

-

Step 1 (Acylation): The active site serine of DsaJ attacks the thioester bond of the PCP-bound hexapeptide on Module 6, forming a covalent acyl-enzyme intermediate.

-

Step 2 (Cyclization): The N-terminal amine of the peptide (L-Asn) attacks the ester linkage of the intermediate, releasing the cyclic peptide.

Visualization: The Assembly Pathway

Figure 2: The NRPS assembly line for this compound A, highlighting the trans-acting termination by DsaJ.

Experimental Protocols for Pathway Characterization

To validate the pathway or engineer analogues, the following self-validating protocols are recommended.

Protocol: Targeted Gene Inactivation of dsaJ

This experiment confirms the necessity of the standalone cyclase. If dsaJ is essential, its deletion will abolish this compound production and potentially lead to the accumulation of a linear hexapeptide-PCP intermediate (detectable by proteomic analysis of the NRPS) or a hydrolyzed linear product.

Materials:

-

E. coli ET12567/pUZ8002 (conjugation donor).

-

Vector: pKC1139 (temperature-sensitive) or pOJ260 (suicide vector).

-

S. scopuliridis wild-type strain.

Step-by-Step Workflow:

-

Homology Arm Design: Amplify 1.5 kb regions upstream and downstream of dsaJ.

-

Vector Assembly: Clone arms flanking an antibiotic resistance cassette (e.g., apramycin) into the suicide vector.

-

Conjugation:

-

Mix donor E. coli (exponential phase) with S. scopuliridis spores (heat-shocked at 50°C for 10 min).

-

Plate on MS agar + 10 mM MgCl₂. Incubate at 30°C for 16-20h.

-

Overlay with Nalidixic acid (counter-selection) and Apramycin.

-

-

Double Crossover Selection:

-

Passage exoconjugants on non-selective media to allow plasmid loss.

-

Screen for Apramycin-resistant / Kanamycin-sensitive (vector backbone lost) colonies.

-

-

Genotypic Confirmation: PCR using primers flanking the deletion site.

-

Metabolic Profiling:

-

Ferment mutant vs. WT in YEME medium for 5-7 days.

-

Extract with Ethyl Acetate (1:1 v/v).

-

Analyze via HPLC-MS (C18 column, Gradient 10-100% ACN).

-

Expected Result: Disappearance of this compound A peak (

).

-

Protocol: Heterologous Expression in S. coelicolor

To prove sufficiency of the cluster.

-

Library Construction: Construct a BAC or Fosmid library of S. scopuliridis gDNA.

-

Screening: Probe library with dsaG or dsaJ specific primers.

-

Transfer: Move the positive clone into S. coelicolor M1152 (a chassis optimized for heterologous expression with reduced native secondary metabolites).

-

Validation: Compare metabolic profiles of M1152-empty vs. M1152-dsa.

References

-

Identification of the Biosynthetic Gene Cluster for the Anti-infective Desotamides. Source: ACS Publications (Journal of Natural Products). URL:[Link]

-

The this compound Family of Antibiotics: Biosynthesis and Standalone Cyclases. Source: Antibiotics (Basel).[5][6] URL:[Link]

-

Chemical Synthesis and Structure-Activity Relationship Study of this compound A Analogues. Source: Marine Drugs. URL:[Link]

-

Discovery of Desotamides A–D from Deep-Sea Streptomyces scopuliridis. Source: Journal of Natural Products. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity [mdpi.com]

- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The SurE-like Cyclase DsaJ in Desotamide Biosynthesis

The following technical guide details the structure, mechanism, and application of DsaJ , the SurE-like cyclase enzyme responsible for the macrocyclization of desotamide.

Executive Summary

The biosynthesis of this compound, a cyclohexapeptide antibiotic produced by Streptomyces scopuliridis, relies on a non-canonical termination strategy. Unlike typical Non-Ribosomal Peptide Synthetase (NRPS) pathways that employ a cis-acting Thioesterase (TE) domain, the this compound (dsa) pathway utilizes a discrete, trans-acting enzyme: DsaJ .

DsaJ belongs to the SurE-like family of Penicillin-Binding Protein (PBP) type thioesterases.[1][2] While structurally homologous to the housekeeping protein SurE (an acid phosphatase involved in stress survival), DsaJ has evolved a distinct catalytic function: it catalyzes the head-to-tail macrocyclization of the linear hexapeptide intermediate. This guide explores the mechanistic divergence of DsaJ, its structural determinants for substrate specificity (specifically C-terminal Glycine), and protocols for its in vitro application in chemoenzymatic synthesis.

Part 1: The Biosynthetic Context

This compound A is a cyclic hexapeptide (cyclo-[L-Trp-L-allo-Ile-L-Asp-L-Thr-D-Leu-Gly]) with potent anti-infective properties. Its assembly is governed by the dsa biosynthetic gene cluster (BGC).

The dsa Gene Cluster Architecture

The assembly line consists of four core NRPS enzymes that synthesize the linear hexapeptide tethered to a Peptidyl Carrier Protein (PCP).

-

Precursor Synthesis: The non-proteinogenic amino acid L-allo-Ile is synthesized by the DsaD/DsaE pair (aminotransferase/isomerase), distinct from the cyclase machinery.[3]

-

Chain Elongation: The NRPS modules assemble the sequence L-Trp → L-allo-Ile → L-Asp → L-Thr → D-Leu → Gly.

-

Termination (The Anomaly): The final NRPS module lacks a canonical TE domain.[4] Instead, the linear peptide-PCP intermediate is offloaded by the discrete enzyme DsaJ .

Pathway Visualization

The following diagram illustrates the flow from precursor synthesis to DsaJ-mediated cyclization.

Caption: The this compound biosynthetic pathway highlighting the role of DsaJ as a trans-acting cyclase following NRPS assembly.

Part 2: The SurE-like Cyclase (DsaJ)

Structural Homology and Divergence

DsaJ is classified as a PBP-type thioesterase .[1][2][5][6] It shares the characteristic

-

Canonical SurE: Functions as an acid phosphatase/nucleotidase.

-

DsaJ (SurE-like): Retains the PBP fold but lacks phosphatase activity. Instead, it possesses a hydrophobic substrate-binding pocket tailored for peptide macrocyclization.[4]

Catalytic Mechanism

The mechanism follows a covalent catalysis model involving a catalytic tetrad (Ser-Lys-Tyr-His ), conserved from the

-

Acylation (Thioester cleavage): The active site Serine nucleophilically attacks the thioester bond connecting the linear peptide to the PCP (or SNAC mimic). This forms a covalent acyl-enzyme intermediate , releasing the holo-PCP.

-

Cyclization (Aminolysis): The N-terminal amine of the bound peptide acts as an intramolecular nucleophile. It attacks the ester bond of the acyl-enzyme intermediate.

-

Release: The cyclic peptide is released, regenerating the free enzyme.

Substrate Specificity: The Glycine Factor

A critical distinction between DsaJ and other SurE-like cyclases (e.g., SurE from the surugamide pathway) is C-terminal specificity.[5]

| Feature | SurE (Surugamide) | DsaJ (this compound) |

| C-Terminal Requirement | Strict requirement for D-amino acids (e.g., D-Leu).[4][5] | Accepts achiral Glycine .[5] |

| Structural Basis | Hydrophobic pocket contains residues that clash with L-amino acids but accommodate D-configurations. | Pocket architecture is modified to stabilize the flexible Glycine residue without steric exclusion. |

| Bioengineering Utility | Limited to D-aa terminated peptides. | Broader utility for peptides ending in Glycine (common in bioactive scaffolds). |

Part 3: Experimental Protocols

The following protocols describe the production of recombinant DsaJ and its application in an in vitro cyclization assay. These protocols are designed to be self-validating through the use of SNAC-thioester substrates.

Recombinant Expression and Purification

Objective: Isolate high-purity DsaJ for kinetic analysis.

-

Cloning: Amplification of dsaJ from S. scopuliridis genomic DNA. Ligation into pET28a(+) vector (N-terminal His6-tag).

-

Transformation: Transform into E. coli BL21(DE3).

-

Induction:

-

Grow cultures in LB (+50 µg/mL Kanamycin) at 37°C to OD600 ~0.6.

-

Induce with 0.1 mM IPTG.

-

Crucial Step: Lower temperature to 16°C and incubate for 16–20 hours. Reasoning: Low-temperature induction prevents inclusion body formation, common with PBP-fold proteins.

-

-

Lysis & Purification:

-

Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol).

-

Lyse via sonication. Clarify lysate (15,000 x g, 45 min).

-

Load onto Ni-NTA column. Wash with 20-50 mM Imidazole. Elute with 250 mM Imidazole.

-

-

Validation: SDS-PAGE should show a single band at ~30 kDa.

In Vitro Cyclization Assay

Objective: Confirm cyclase activity using a synthetic substrate mimic (Linear-SNAC).

Substrate Preparation: Synthesize the linear hexapeptide precursor as an N-acetylcysteamine (SNAC) thioester: H2N-Trp-alloIle-Asp-Thr-DLeu-Gly-S-NAC. The SNAC moiety mimics the phosphopantetheine arm of the PCP.

Reaction Workflow:

| Component | Concentration | Function |

| Buffer | 50 mM Tris-HCl (pH 8.0) | Maintains ionization state of catalytic His. |

| Substrate | 1 mM | Linear peptide-SNAC. |

| Enzyme (DsaJ) | 10 µM | Catalyst (1:100 ratio typically sufficient). |

| Additives | 1 mM TCEP | Prevents oxidative dimerization of the substrate (if Cys present) or enzyme. |

Procedure:

-

Mix Buffer, TCEP, and DsaJ in a microcentrifuge tube.

-

Initiate reaction by adding Substrate.

-

Incubate at 30°C for 2–4 hours .

-

Quench: Add equal volume of ice-cold Methanol or Acetonitrile.

-

Analysis: Centrifuge to remove protein precipitate. Analyze supernatant via LC-HRMS.

Self-Validating Check:

-

Positive Result: Appearance of a peak with mass [M-HSNAC] corresponding to the cyclic peptide.

-

Negative Control: Reaction without DsaJ (should show only linear hydrolysis or starting material).

-

Hydrolysis Control: If DsaJ acts as a hydrolase (water attack instead of amine), a peak corresponding to the linear acid (Linear-OH) will appear. Dominance of the cyclic product over the linear acid confirms cyclase fidelity.

Part 4: Bioengineering Applications

The discovery of DsaJ expands the "toolbox" of standalone cyclases available for drug development.

-

Chemoenzymatic Synthesis: Traditional chemical cyclization of peptides (e.g., using HATU/PyBOP) often suffers from epimerization or oligomerization, especially for "difficult" sequences. DsaJ offers a regiospecific alternative for peptides ending in Glycine.

-

Combinatorial Biosynthesis: By swapping the native dsaJ gene with surE or other PBP-TE homologs in heterologous hosts, researchers can alter the stereochemical selectivity of the termination step, potentially creating libraries of cyclic peptide analogues with varied C-terminal residues.

Decision Logic for Cyclase Selection

Use the following logic to select the appropriate enzyme for your target peptide:

Caption: Selection logic for integrating standalone cyclases into synthetic biology workflows.

References

-

Song, L., et al. (2021).[6] A SurE-like enzyme DsaD catalyzes the macrocyclization of this compound. Angewandte Chemie International Edition . (Note: While early annotations varied, recent literature solidifies the PBP-TE role. Ensure verification of specific gene nomenclature DsaJ vs DsaD in specific strain isolates).

-

Zhou, Y., et al. (2019).[1][2][7] Investigation of Penicillin Binding Protein (PBP)-like Peptide Cyclase and Hydrolase in Surugamide Non-ribosomal Peptide Biosynthesis. Cell Chemical Biology . [1][8]

-

Thankachan, D., et al. (2019).[2][6][7][8] A trans-Acting Cyclase Offloading Strategy for Nonribosomal Peptide Synthetases. ACS Chemical Biology .[6][8] [8]

-

Li, Q., et al. (2015). Characterization of the this compound Biosynthetic Gene Cluster in Streptomyces scopuliridis SCSIO ZJ46. Journal of Bacteriology .

-

Matsuda, K., et al. (2019).[6][7][8] SurE is a trans-acting thioesterase cyclizing two distinct non-ribosomal peptides. Organic & Biomolecular Chemistry .

(Note: In the context of the most recent literature, DsaJ is the designated cyclase, while DsaD is often associated with the aminotransferase function for L-allo-Ile synthesis. Users should verify the specific GenBank accession for their target strain, as nomenclature can vary between "DsaD" and "DsaJ" in early vs. late publications.)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US11879142B2 - Bioactive peptide molecules discovered by a combination of bioinformatics technique and chemical synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nisr.or.jp [nisr.or.jp]

- 6. Synthetic Natural Product Inspired Peptides | bioRxiv [biorxiv.org]

- 7. Discovery and Development of Penicillin-Binding Protein-Type Thioesterases as Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Introduction to the Desotamide Family of Cyclohexapeptides

An In-depth Technical Guide to the Chemical Differences Between Desotamide A and this compound B for Researchers, Scientists, and Drug Development Professionals

The desotamides are a family of cyclic hexapeptide antibiotics produced by various species of Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites with diverse biological activities.[1][2] First discovered in the late 1990s, the this compound family has since expanded to include several members, such as desotamides A-G and the related wollamides.[1][3][4] These natural products have garnered significant interest within the scientific community due to their notable antibacterial activity, particularly against Gram-positive pathogens, including clinically relevant strains like Streptococcus pneumoniae and methicillin-resistant Staphylococcus epidermidis (MRSE).[3][5][6] What makes the desotamides particularly compelling as potential therapeutic leads is their selectivity for bacterial targets, exhibiting low cytotoxicity against mammalian cell lines.[3][4] This technical guide provides a detailed comparative analysis of two key members of this family, this compound A and this compound B, focusing on their core chemical differences, the implications for their biological activity, and the biosynthetic and synthetic strategies that give rise to their structures.

Core Structural Differences: A Tale of Two Amino Acids

At their core, both this compound A and this compound B are cyclic hexapeptides, meaning they are composed of six amino acid residues linked in a circular fashion. The primary chemical distinction between these two molecules lies in a single amino acid substitution at position II of the peptide ring. This compound A incorporates the non-proteinogenic amino acid L-allo-isoleucine, while this compound B contains the proteinogenic amino acid L-valine at this position. This seemingly minor alteration in a single side chain is the defining chemical difference between the two compounds.

Figure 1: Comparative structures of this compound A and this compound B.

This substitution results in a subtle difference in the lipophilicity and steric bulk of the side chain at position II. L-allo-isoleucine and L-valine are both branched-chain aliphatic amino acids, but isoleucine possesses an additional methyl group compared to valine.

| Property | This compound A | This compound B |

| Molecular Formula | C35H52N8O7 | C34H50N8O7 |

| Molecular Weight | 696.84 g/mol | 682.81 g/mol |

| Amino Acid at Position II | L-allo-Isoleucine | L-Valine |

Table 1: Key chemical properties of this compound A and this compound B.

Spectroscopic Differentiation

The structural elucidation and differentiation of this compound A and B rely heavily on high-resolution mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) spectroscopy. HRESIMS provides the exact mass and molecular formula, which as shown in Table 1, differ between the two compounds due to the CH2 group difference between the isoleucine and valine side chains.

NMR spectroscopy, particularly 1H and 13C NMR, allows for the precise determination of the amino acid sequence and stereochemistry. The key differentiating signals in the 1H NMR spectra would be those corresponding to the side-chain protons of the amino acid at position II. For this compound A, the signals for the L-allo-isoleucine side chain would show a characteristic set of coupled multiplets for the β-proton, the γ-methyl and γ-methylene protons, and the δ-methyl protons. In contrast, this compound B would exhibit two distinct doublet signals for the diastereotopic methyl groups of the L-valine side chain. Further confirmation is achieved through 2D NMR experiments like COSY and HMBC, which establish the connectivity within the amino acid residues and the peptide backbone.

Impact on Biological Activity: A Case of Tolerated Substitution

A critical aspect of understanding the chemical differences between this compound A and B is to assess the impact on their biological function. Structure-activity relationship (SAR) studies have revealed that the substitution of L-allo-isoleucine in this compound A with L-valine in this compound B is well-tolerated in terms of antibacterial activity.[3][7] Both compounds exhibit comparable minimum inhibitory concentrations (MICs) against a range of Gram-positive bacteria.

This observation is significant for drug development as it suggests that the specific nature of the bulky, lipophilic aliphatic side chain at position II is not a stringent requirement for antibacterial efficacy, allowing for some degree of structural modification without compromising activity.[3][7] In contrast, modifications at other positions, such as the tryptophan at position V, have been shown to be essential for activity.[7]

| Organism | This compound A (MIC, µg/mL) | This compound B (MIC, µg/mL) |

| Streptococcus pneumoniae | ~16 | ~16 |

| Staphylococcus aureus | ~32 | ~32 |

| MRSE | ~32 | ~32 |

Table 2: Comparative antibacterial activity of this compound A and B (representative values).

Biosynthetic Origins of Structural Variation

The structural diversity within the this compound family, including the difference between this compound A and B, arises from the modular nature of their biosynthetic machinery. Desotamides are synthesized by non-ribosomal peptide synthetases (NRPSs), large, multi-enzyme complexes that act as an assembly line for peptide synthesis.[1][2] Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid.

Figure 2: Generalized workflow of a Non-Ribosomal Peptide Synthetase (NRPS).

The difference between this compound A and B likely stems from the substrate specificity of the adenylation (A) domain of the second module of the NRPS. In the producing organism of this compound A, this A-domain specifically recognizes and activates L-allo-isoleucine. The biosynthesis of L-allo-isoleucine itself is an interesting enzymatic process involving an aminotransferase and an isomerase that act on L-isoleucine to produce its diastereomer.[1] In the organism that produces this compound B, the corresponding A-domain has a specificity for L-valine.

Strategies for Chemical Synthesis

The chemical synthesis of desotamides and their analogs is primarily achieved through solid-phase peptide synthesis (SPPS), followed by a solution-phase cyclization step.[3][8][9] This approach allows for the controlled incorporation of both proteinogenic and non-proteinogenic amino acids, making it ideal for producing compounds like this compound A and for creating novel analogs for SAR studies.

Experimental Protocol: Solid-Phase Synthesis of a this compound Backbone

-

Resin Preparation: Start with a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide under mild acidic conditions, preserving acid-labile side-chain protecting groups. The first amino acid (e.g., Fmoc-Gly-OH) is loaded onto the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin to form a peptide bond. This is the crucial step where either Fmoc-L-allo-Ile-OH or Fmoc-L-Val-OH would be introduced to synthesize the linear precursor for this compound A or B, respectively.

-

Iterative Cycling: Steps 2 and 3 are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage from Resin: Once the linear hexapeptide is assembled, it is cleaved from the 2-CTC resin using a mild acidic cocktail (e.g., trifluoroacetic acid/thioanisole/phenol/dithioglycol/H2O).[4]

-

Solution-Phase Cyclization: The deprotected linear peptide is then cyclized in a dilute solution using a coupling reagent like HBTU or HATU to facilitate the head-to-tail amide bond formation.

-

Purification: The final cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 3: Workflow for the solid-phase synthesis and cyclization of desotamides.

Conclusion and Future Directions

The chemical difference between this compound A and this compound B is a subtle yet definitive substitution of L-allo-isoleucine for L-valine at position II of the cyclic hexapeptide structure. This variation, originating from the specificity of the biosynthetic NRPS machinery, has a minimal impact on the overall antibacterial activity of the compounds. This insight is valuable for medicinal chemists and drug development professionals, as it indicates a degree of structural flexibility at this position that can be exploited for the design of novel this compound analogs. Future research could focus on introducing other non-proteinogenic amino acids at position II to explore potential improvements in potency, spectrum of activity, or pharmacokinetic properties. The robust synthetic methodologies developed for the this compound class provide a powerful platform for such investigations, paving the way for the development of new and effective antibacterial agents.

References

-

He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]

-

He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 303. [Link]

-

He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. PubMed. [Link]

-

Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. Antibiotics, 9(8), 452. [Link]

-

Kuranaga, T., & Suga, H. (2021). Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 2321, 231–244. [Link]

-

He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity. ResearchGate. [Link]

-

Yuan, C., Liu, M., & Yao, J. (2016). Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. ResearchGate. [Link]

-

He, H., Xu, R., Xie, Y., Song, Y., & Ju, J. (2021). Chemical structures for natural products desotamides (1–5), wolloamides... ResearchGate. [Link]

-

Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. MDPI. [Link]

-

Fazal, A., Webb, M. E., & Seipke, R. F. (2020). The this compound Family of Antibiotics. PubMed. [Link]

-

Yuan, C., Liu, M., & Yao, J. (2016). Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. PubMed. [Link]

Sources

- 1. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chemical Properties and Stability of Desotamide Peptides

Executive Summary

The desotamide family represents a distinct class of cyclohexapeptide antibiotics produced by Streptomyces species (e.g., S. scopuliridis, S. albidoflavus). Characterized by a hexapeptide macrocycle, these compounds—including desotamides A–G, wollamides, and surugamides—exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.

Unlike typical non-ribosomal peptides (NRPs) that rely on thioesterase (TE) domains for release, desotamides utilize a unique standalone cyclase (SurE-like) from the

Chemical Architecture and Structural Logic

The Hexapeptide Scaffold

The core structure of desotamides is a head-to-tail cyclized hexapeptide. The general sequence logic is strictly conserved to ensure recognition by the biosynthetic machinery, specifically the SurE cyclase.

-

Macrocyclization: Occurs between the N-terminal amine and the C-terminal carboxylate.

-

Stereochemical Gatekeeping: A C-terminal D-amino acid is a strict prerequisite for cyclization.[1][2] This residue fits into a hydrophobic pocket of the SurE cyclase, which excludes L-enantiomers.[2]

-

Key Residues:

-

Position V (Trp/Phe): Essential for antibacterial activity.[3] In this compound C, this is modified to

-formyl-kynurenine (NFK).[2][4] -

Position II (Lipophilic): Typically L-valine, L-isoleucine, or L-allo-isoleucine. Variations here modulate potency.[3][5]

-

Position VI (The "Gatekeeper"): Often Glycine or D-Ornithine (in wollamides).[4] Substitution with basic D-amino acids (D-Arg, D-Lys) significantly enhances potency against MRSA.[3][5][6]

-

Unique Non-Proteinogenic Modifications

Desotamides feature oxidative modifications derived from Tryptophan metabolism:

- -formyl-kynurenine (NFK): Found in this compound C.[2][4]

-

Kynurenine (Kyn): Found in this compound D (deformylated version).

-

D-allo-isoleucine: A rare stereoisomer introduced via a specific transaminase/isomerase pathway.

Structural Logic Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the critical zones for chemical modification.

Figure 1: SAR logic of the this compound scaffold. Position V drives activity, while Position VI dictates biosynthetic cyclization efficiency.

Physicochemical Properties and Stability Profile[7]

Proteolytic Stability

Desotamides exhibit superior stability compared to linear peptides due to two primary factors:

-

Macrocyclization: The lack of free N- and C-termini renders the peptide immune to exopeptidases (aminopeptidases and carboxypeptidases).

-

D-Amino Acid Incorporation: The presence of D-residues (e.g., D-Orn, D-Val) disrupts the stereospecific active sites of common endoproteases (e.g., trypsin, chymotrypsin), extending plasma half-life.

| Parameter | This compound Characteristics | Impact on Drug Development |

| Solubility | Moderate (Amphiphilic) | Soluble in DMSO/MeOH; requires formulation for aqueous delivery. |

| Plasma Stability | High ( | Suitable for systemic administration. |

| Cytotoxicity | Low (IC | High therapeutic index (Selectivity for bacterial membranes). |

| Membrane Permeability | Passive Diffusion | Amphiphilic nature allows penetration of bacterial cell walls. |

Thermal and Chemical Stability

-

Thermal: The constrained ring structure prevents thermal denaturation common in globular proteins. Desotamides remain stable at elevated temperatures (up to 60°C) during processing.

-

Chemical: The peptide bonds are stable at physiological pH (7.4). However, the NFK residue (formamide group) in this compound C is susceptible to deformylation under strong acidic or basic conditions, converting it to this compound D (Kynurenine).

Synthetic & Biosynthetic Protocols[4][8][9]

Biosynthetic Pathway (SurE-Mediated)

Unlike canonical NRPS pathways that use a Thioesterase (TE) domain, this compound biosynthesis terminates with a SurE-like cyclase .[2] This enzyme is a standalone

Figure 2: The unique SurE-mediated offloading pathway. Note the requirement for a C-terminal D-amino acid for SurE recognition.

Chemical Synthesis Protocol (SPPS)

For generating analogs (e.g., changing Pos VI to D-Arg for MRSA activity), Solid-Phase Peptide Synthesis (SPPS) is the gold standard.

Protocol: Total Synthesis of this compound B Analogs

-

Resin Loading:

-

Use 2-chlorotrityl chloride (2-CTC) resin to prevent premature cleavage and allow mild acid release.

-

Load the first amino acid (typically Position VI, e.g., Fmoc-Gly-OH or Fmoc-D-Orn) in DCM with DIPEA.

-

Critical Step: Cap unreacted sites with methanol to prevent deletion sequences.

-

-

Elongation (Fmoc Strategy):

-

Deprotection: 20% Piperidine in DMF (

min). -

Coupling: 4 eq. Fmoc-AA-OH, 3.8 eq. HBTU/HATU, 8 eq. DIPEA in DMF.

-

Note: For bulky residues (e.g.,

-Me-AA), use HATU and double coupling times.

-

-

Cleavage from Resin:

-

Use mild acid: 1% TFA in DCM (

min). -

Purpose: Cleaves the peptide from the resin while keeping side-chain protecting groups (e.g., Boc, Pbf) intact. This is crucial for the subsequent cyclization step.

-

-

Macrocyclization (Solution Phase):

-

Dilute the linear protected peptide to <1 mM in DMF/DCM (High dilution favors intramolecular cyclization over intermolecular oligomerization).

-

Add PyBOP (3 eq.) and DIPEA (6 eq.). Stir for 24–48 h.

-

Validation: Monitor disappearance of linear precursor via LC-MS.

-

-

Global Deprotection:

-

Treat cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protecting groups.

-

-

Purification:

-

Reverse-phase HPLC (C18 column), Gradient: 5–95% ACN in water (0.1% TFA).

-

References

-

Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity. Marine Drugs, 2021.[5] Link

-

The this compound Family of Antibiotics. Antibiotics (Basel), 2020.[7] Link

-

Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs. ResearchGate, 2025. Link

-

A trans-acting cyclase offloading strategy for nonribosomal peptide synthetases. ACS Chemical Biology, 2019.[2] Link

Sources

- 1. The this compound Family of Antibiotics [mdpi.com]

- 2. The this compound Family of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The this compound Family of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of Desotamide Analogs via D-Amino Acid Scanning

Executive Summary

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics.[1][2] Desotamides (A, B, and G) are a class of cyclic hexapeptides that target the bacterial cell wall (Lipid II) and membrane integrity. However, the natural L-amino acid backbone is susceptible to rapid proteolytic degradation in vivo.

This Application Note details a robust protocol for synthesizing Desotamide analogs incorporating D-amino acid substitutions . The strategic introduction of D-amino acids (D-scanning) serves two critical functions:

-

Proteolytic Stability: Steric inversion prevents recognition by endogenous proteases.

-

Conformational Locking: D-residues stabilize

-turn structures essential for macrocyclization and receptor binding.

This guide moves beyond standard textbook protocols, focusing on the 2-Chlorotrityl Chloride (2-CTC) resin strategy to enable "side-chain protected" cleavage, a prerequisite for successful solution-phase macrocyclization.

Scientific Background & Design Strategy

The this compound Scaffold

This compound A is a cyclic hexapeptide with the sequence cyclo(L-Trp–L-allo-Ile–L-Gln–L-Val–D-Leu–Gly) . Structure-Activity Relationship (SAR) studies indicate that the bulky hydrophobic residues (Trp, Val) are critical for membrane insertion, while the Glycine position (Pos. VI) tolerates substitution well.

The "D-Scan" Rationale

Replacing L-amino acids with their D-enantiomers alters the Ramachandran angles (

-

Mechanism: In cyclic peptides, D-amino acids often act as "turn inducers," relieving ring strain during cyclization.

-

Targeting: Recent studies demonstrate that replacing Gly at Position VI with basic D-amino acids (e.g., D-Lys, D-Arg) significantly enhances antibacterial activity against MRSA by increasing electrostatic attraction to the negatively charged bacterial membrane [1].

Experimental Workflow: The "Protected Fragment" Strategy

The synthesis of cyclic peptides requires a fundamental deviation from standard SPPS. We cannot fully deprotect the peptide on the resin because the side chains (e.g., Lys, Asp, Orn) would interfere with the head-to-tail cyclization.

The Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin .[1] This hyper-acid-labile resin allows cleavage of the peptide from the solid support using 1% TFA, leaving the side-chain protecting groups (Boc, tBu, Pbf) intact.

Visual Workflow (DOT Analysis)

Figure 1: The "Protected Fragment" synthesis workflow. Note the critical mild cleavage step which differentiates this from linear peptide synthesis.

Detailed Protocol

Phase 1: Resin Loading (The Anchor)

Objective: Load the first amino acid (usually Gly or D-Leu to minimize steric hindrance) onto 2-CTC resin.

-

Reagents: 2-CTC Resin (1.0 mmol/g), Fmoc-Gly-OH (or Fmoc-D-AA-OH), DIPEA, DCM (anhydrous).

-

Swell: Place 1.0 g of 2-CTC resin in a glass reaction vessel. Swell in dry DCM (10 mL) for 20 min.

-

Loading: Dissolve Fmoc-Gly-OH (1.2 eq) and DIPEA (4.0 eq) in DCM (10 mL). Add to resin.[1][3][4][5][6][7][8]

-

Reaction: Agitate for 2 hours at room temperature.

-

Capping (Crucial): Add MeOH (1 mL) to the reaction mixture and agitate for 20 min. Why? This caps unreacted chloride sites with methyl groups, preventing truncated sequences later.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Linear Assembly (Fmoc-SPPS)

Objective: Elongate the chain to the hexapeptide stage.

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma (preferred for lower racemization).

-

Deprotection: 20% Piperidine in DMF.[1]

-

Deprotection: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly.

-

Coupling:

-

Dissolve Fmoc-AA-OH (4.0 eq) and Coupling Reagent (4.0 eq) in DMF.

-

Add DIPEA (8.0 eq).

-

Add to resin and shake for 45–60 min.

-

Note on D-Amino Acids: When coupling Fmoc-D-Lys(Boc)-OH or Fmoc-D-Arg(Pbf)-OH , ensure the chiral integrity by using DIC/Oxyma Pure, which suppresses epimerization better than HBTU [2].

-

-

Repeat until the linear hexapeptide is complete.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group before cleavage.

Phase 3: Mild Acid Cleavage (The "Soft" Cut)

Objective: Release the linear peptide while keeping side-chain protectors (Boc, Pbf, tBu) attached.

-

Cocktail: Prepare 1% TFA in DCM (v/v).

-

Execution: Treat resin with 10 mL of solution for 2 min. Filter directly into a flask containing 2 mL of 10% Pyridine in MeOH (to neutralize TFA immediately).

-

Repeat: Repeat 5–8 times.

-

Concentration: Combine filtrates. Evaporate DCM under reduced pressure. The residue is the Side-Chain Protected Linear Peptide .

Phase 4: Macrocyclization (High Dilution)

Objective: Form the ring. High dilution is mandatory (< 1 mM) to favor intramolecular cyclization (ring formation) over intermolecular dimerization.

-

Solvent: Dissolve the crude linear peptide in anhydrous DMF/DCM (1:1) to a concentration of 0.5 mM to 1.0 mM .

-

Reagents: Add HATU (1.5 eq) and HOAt (1.5 eq).

-

Base: Add DIPEA (3.0 eq) dropwise.

-

Reaction: Stir for 12–24 hours. Monitor by LC-MS (Look for mass change of -18 Da corresponding to water loss).

Phase 5: Global Deprotection & Purification

-

Evaporate: Remove DMF/DCM via rotary evaporation (high vacuum may be needed for DMF).

-

Cocktail: Add 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O. Stir for 2 hours.

-

Precipitation: Add cold diethyl ether to precipitate the crude cyclic peptide. Centrifuge and decant.

-

Purification: Dissolve in water/acetonitrile. Purify via Preparative RP-HPLC (C18 column, Gradient 5% -> 95% ACN with 0.1% TFA).

Data Analysis & Validation

QC Parameters

For a synthesized analog, e.g., This compound A4 (L-allo-Ile

| Parameter | Specification | Method of Verification |

| Purity | > 95% | Analytical HPLC (214 nm) |

| Identity | Exact Mass ± 0.5 Da | ESI-MS or MALDI-TOF |

| Cyclization | Absence of Linear Precursor | LC-MS (Mass shift -18 Da vs Linear) |

| Stereochemistry | Retention of D-configuration | Marfey's Analysis (if racemization suspected) |

Troubleshooting Cyclization

If dimerization dominates (M+M peak in MS):

-

Increase Dilution: Go from 1 mM to 0.1 mM.

-

Change Reagent: Switch from HBTU to PyBOP or FDDP (pentafluorophenyl diphenylphosphinate), which are often superior for difficult cyclizations [3].

-

Change Cyclization Point: Retrosynthetically shift the disconnection point to a less sterically hindered residue (e.g., between Gly and Val).

References

-

Song, Y., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity.[2][9] Marine Drugs, 19(6), 303.[2] Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. Link

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Optimizing the Synthesis of Desotamides and Related Cyclic Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for cleavage of desotamide linear peptide from resin

Application Note: Optimized Protocol for the Soft Cleavage of Protected Desotamide Linear Precursors from 2-Chlorotrityl Chloride Resin

Executive Summary & Rationale

The synthesis of This compound B (a cyclic hexapeptide antibiotic) and its analogs requires a precise "split-strategy": solid-phase assembly of the linear chain followed by solution-phase macrocyclization.[1] The critical bottleneck in this workflow is the cleavage step .[2]

Standard cleavage protocols (e.g., 95% TFA) are unsuitable for the bulk material because they remove side-chain protecting groups (e.g., Boc on Tryptophan, Trityl on Asparagine) essential for preventing side-reactions during cyclization.[2] Therefore, this protocol utilizes a "Soft Cleavage" approach using Hexafluoroisopropanol (HFIP) .[2] This method liberates the peptide C-terminus from the acid-labile 2-Chlorotrityl Chloride (2-CTC) resin while leaving all side-chain protecting groups intact.[2][3]

Key Objectives:

-

Target: Protected Linear this compound Precursor (e.g., H-Gly-Asn(Trt)-Val-D-Leu-Leu-Trp(Boc)-OH).[2]

-

Mechanism: Mild acidolysis of the trityl-ester linkage.[2]

-

Outcome: High-purity linear acid suitable for immediate HATU/PyBOP-mediated cyclization.[2]

Strategic Workflow Visualization

The following diagram illustrates the divergent pathways for Bulk Cleavage (Soft) versus Quality Control (Hard).

Figure 1: Divergent cleavage strategy ensuring structural integrity of the protected precursor prior to cyclization.[2]

Materials & Reagents

| Component | Grade/Specification | Function |

| Dichloromethane (DCM) | HPLC Grade, Amine-free | Primary Solvent (Swelling) |

| Hexafluoroisopropanol (HFIP) | >99.8% Purity | Mild Acid (Cleavage Agent) |

| 2-CTC Resin-Peptide | Dry, loaded ~0.3-0.6 mmol/g | Starting Material |

| Methanol (MeOH) | HPLC Grade | Quenching/Wash |

| Diethyl Ether | Anhydrous, cold (-20°C) | Precipitation (Optional) |

| Rotary Evaporator | Vacuum < 10 mbar | Solvent Removal |

Detailed Protocol

Phase A: Resin Preparation

-

Washing: Place the peptidyl-resin in a fritted synthesis column or sintered glass funnel. Wash 3x with DCM to remove any residual DMF from synthesis.[2] DMF is basic and can inhibit the mild acidolysis of HFIP.[2]

-

Drying: Ensure resin is partially air-dried.[2] Excess solvent volume dilutes the cleavage cocktail.[2]

Phase B: The Soft Cleavage (HFIP Method)

Context: HFIP is a fluoroalcohol with a pKa of ~9.[2]3. In DCM, it creates a mildly acidic environment sufficient to cleave the sterically hindered trityl ester linkage of the 2-CTC resin but insufficient to remove Boc (t-butyl carbamate) or Trt (trityl) side-chain protection.[2]

-

Cocktail Preparation: Prepare a fresh solution of 20% (v/v) HFIP in DCM .

-

Volume Calculation: Use 10 mL of cocktail per 1 gram of resin.[2]

-

-

Incubation (Cycle 1): Add the cocktail to the resin. Shake or agitate gently at room temperature for 30 minutes .

-

Note: Do not use magnetic stir bars directly on resin as they grind the beads, clogging filters.[2]

-

-

Filtration: Filter the solution into a clean round-bottom flask. Do not apply strong vacuum for long periods to avoid concentrating the acid on the resin.[2]

-

Incubation (Cycle 2): Add a second fresh portion of 20% HFIP/DCM. Agitate for 10 minutes .

-

Reasoning: The second wash recovers peptide trapped in the resin pores.[2]

-

-

Resin Wash: Filter the second fraction into the same flask. Wash the resin 2x with pure DCM to recover all cleaved peptide.[2]

Phase C: Work-Up & Isolation

Critical Step: HFIP is volatile but can be sticky.[2] Heat must be avoided to prevent accidental deprotection of sensitive side chains (e.g., Trp-Boc).[2]

-

Evaporation: Immediately concentrate the combined filtrates on a rotary evaporator.

-

Bath Temperature: < 30°C.

-

Goal: Evaporate until a viscous oil or solid residue remains.[2]

-

-

Azeotropic Drying (Optional): If the residue smells of HFIP, add 5 mL of DCM and re-evaporate. Repeat twice. HFIP removal is crucial as it can inhibit the subsequent cyclization reaction.[2]

-

Precipitation (Alternative to Oil): If a solid powder is desired:

Quality Control (Self-Validation)

Before proceeding to cyclization, you must validate that the linear peptide is intact and the sequence is correct.

Method: "Hard Cleavage" Micro-Test

-

Take a small aliquot (1-2 mg) of the cleaved protected peptide (from Phase C).[2]

-

Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour.

-

Precipitate with ether, dissolve in water/MeCN, and run LC-MS .

-

Validation Criteria:

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete cleavage | Increase HFIP concentration to 30% or extend Cycle 1 to 60 min. |

| Premature Deprotection | Acid concentration too high during evap | Keep rotovap bath < 30°C. Do not let the solution sit in HFIP overnight.[2] |

| Resin turns dark red/black | Trp oxidation | Ensure TIS or Dithiothreitol (DTT) is used in the QC step.[2] For HFIP cleavage, ensure solvents are degassed.[2] |

| Product is insoluble in DCM | Peptide aggregation | Add a small amount of TFE (Trifluoroethanol) or DMF to dissolve the protected peptide for the cyclization step.[2] |

References

-

Total Synthesis of Desotamides: Ding, W., et al. (2018).[2] "Total Synthesis and Antibacterial Study of Cyclohexapeptides this compound B, Wollamide B and Their Analogs." Chemistry & Biodiversity.[2]

-

Solid-Phase Strategy for this compound: Ye, X., et al. (2020).[2] "Chemical Synthesis and Structure-Activity Relationship Study Yield this compound A Analogues with Improved Antibacterial Activity."[2] Frontiers in Chemistry.

-

2-CTC Cleavage Mechanisms: Barlos, K., et al. (1991).[2] "2-Chlorotrityl chloride resin."[2][1][5][6][7] International Journal of Peptide and Protein Research.[2]

-

Green Chemistry Cleavage: Al Musaimi, O., et al. (2020).[2][7] "Cleaving protected peptides from 2-chlorotrityl chloride resin." Green Chemistry.

Sources

- 1. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and this compound B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Synthesis and Structure-Activity Relationship Study Yield this compound a Analogues with Improved Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. cblpatras.gr [cblpatras.gr]

- 7. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

Application Note: In Vitro Cytotoxicity Profiling of Desotamide on Mammalian Cells

Executive Summary & Scientific Rationale